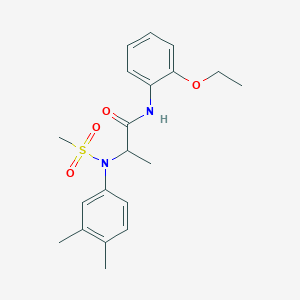![molecular formula C20H25BrN4O B4170238 N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4170238.png)
N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea
Overview
Description
N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. BPU belongs to the class of phenylurea derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea is its potent cytotoxic activity against a wide range of cancer cell lines, which makes it a promising candidate for further development as an anticancer agent. However, one limitation of N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea. One area of interest is the development of more soluble analogs of N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea, which could improve its efficacy in vivo. Another area of interest is the investigation of the potential synergistic effects of N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea with other anticancer agents, which could enhance its potency and reduce the risk of drug resistance. Finally, the development of targeted delivery systems for N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea could improve its selectivity for cancer cells and reduce its toxicity to normal cells.
Scientific Research Applications
N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-bromophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea has also been shown to be effective in inhibiting tumor growth in animal models of breast and prostate cancer.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O/c1-2-24-11-13-25(14-12-24)15-16-3-7-18(8-4-16)22-20(26)23-19-9-5-17(21)6-10-19/h3-10H,2,11-15H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVVWCRMECNOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[1-[4-(methylthio)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]benzoate](/img/structure/B4170156.png)
![N-(3-chlorophenyl)-2-{[4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4170167.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4170171.png)
![4-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4170183.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide](/img/structure/B4170186.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4170194.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4170204.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4170211.png)
![N-(2-methoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)decahydro-2-quinoxalinyl]acetamide](/img/structure/B4170212.png)
![4-(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4170220.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4170232.png)

![methyl 5-phenyl-7-[2-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4170251.png)